REACTION_SMILES
|
[Al+3:14].[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[H-:13].[H-:16].[H-:17].[H-:18].[Li+:15].[NH2:1][CH:2]([CH2:3][C:4](=[O:5])[OH:6])[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1>>[NH2:1][CH:2]([CH2:3][CH2:4][OH:5])[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CCO)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:14].[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[H-:13].[H-:16].[H-:17].[H-:18].[Li+:15].[NH2:1][CH:2]([CH2:3][C:4](=[O:5])[OH:6])[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1>>[NH2:1][CH:2]([CH2:3][CH2:4][OH:5])[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CCO)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:14].[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[H-:13].[H-:16].[H-:17].[H-:18].[Li+:15].[NH2:1][CH:2]([CH2:3][C:4](=[O:5])[OH:6])[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1>>[NH2:1][CH:2]([CH2:3][CH2:4][OH:5])[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CCO)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |